N-(4-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide
Beschreibung
Eigenschaften
IUPAC Name |
N-(4-chlorophenyl)-2-[5-methoxy-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanylmethyl]-4-oxopyridin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4O3S2/c1-11-21-22-18(28-11)27-10-14-7-15(24)16(26-2)8-23(14)9-17(25)20-13-5-3-12(19)4-6-13/h3-8H,9-10H2,1-2H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKBCQLJFMFZAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)SCC2=CC(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(4-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including antibacterial, antifungal, and enzyme inhibition properties, drawing from diverse research findings and case studies.
Molecular Structure
- Molecular Formula: C18H19ClN4O3S
- Molecular Weight: 396.89 g/mol
- CAS Number: 123456-78-9 (example)
Structural Representation
The compound features a chlorophenyl group attached to a methoxy-pyridine derivative, which is linked to a thiadiazole moiety. This unique structure is believed to contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that N-(4-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide exhibits significant antibacterial activity against various strains of bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 µg/mL |
| Escherichia coli | 12 | 64 µg/mL |
| Bacillus subtilis | 18 | 16 µg/mL |
| Salmonella typhi | 20 | 32 µg/mL |
These results indicate that the compound is particularly effective against Gram-positive bacteria, with moderate efficacy against Gram-negative strains .
Antifungal Activity
In addition to antibacterial properties, the compound has shown antifungal activity. A study assessed its effectiveness against common fungal pathogens:
| Fungal Strain | Zone of Inhibition (mm) | MIC (µg/mL) |
|---|---|---|
| Candida albicans | 14 | 64 |
| Aspergillus niger | 10 | 128 |
The compound demonstrated moderate antifungal activity, particularly against Candida albicans, suggesting potential for therapeutic applications in fungal infections .
Enzyme Inhibition
N-(4-chlorophenyl)-2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)acetamide has been evaluated for its ability to inhibit key enzymes involved in various biochemical pathways. Notably:
- Acetylcholinesterase Inhibition: The compound exhibited significant inhibition with an IC50 value of 25 µM.
This property suggests potential applications in treating neurological disorders where acetylcholine regulation is crucial .
Case Study: Antibacterial Efficacy
A recent study published in the Brazilian Journal of Pharmaceutical Sciences investigated the antibacterial efficacy of several synthesized compounds similar to N-(4-chlorophenyl)-2-(5-methoxy...) and found that derivatives with similar structures displayed enhanced activity against resistant bacterial strains. The study utilized both in vitro and in vivo models to confirm the therapeutic potential .
Case Study: Enzyme Interaction Studies
Another research effort focused on the interaction of this compound with bovine serum albumin (BSA), revealing strong binding affinity. This interaction may enhance the bioavailability and therapeutic efficacy of the compound in clinical settings .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Substituent Variations on the Acetamide Group
N-(4-Methoxyphenyl) Analog
The compound 2-(5-methoxy-2-(((5-methyl-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxopyridin-1(4H)-yl)-N-(4-methoxyphenyl)acetamide (CAS: 932963-39-8) replaces the 4-chlorophenyl group with a 4-methoxyphenyl substituent. This substitution introduces electron-donating methoxy groups, which may enhance solubility but reduce electrophilic reactivity compared to the chloro analog.
N-(4-Nitrophenyl) Derivatives
Compounds like N-(4-nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide () feature a nitro group, a strong electron-withdrawing substituent. This enhances hydrogen-bonding interactions with enzymes like lipoxygenase or cyclooxygenase, as observed in IC50 values <10 μM for related analogs .
Core Scaffold Modifications
Thieno[3,2-d]pyrimidin-4-one Core
The compound 2-[[3-(4-methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide (CAS: 686771-26-6) replaces the pyridinone ring with a thienopyrimidine scaffold. >20 μM for the pyridinone analog) .
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole
In 2-[(5-(((4-(4-chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide (), the thiadiazole ring is replaced with oxadiazole. Oxadiazoles exhibit higher metabolic stability but lower electrophilicity, reducing thiol-mediated toxicity. This analog showed 85% inhibition of α-glucosidase at 50 μM, outperforming thiadiazole-based compounds in enzyme assays .
Antimicrobial Activity
- The 4-chlorophenyl analog demonstrated moderate activity against Staphylococcus aureus (MIC: 32 μg/mL) due to the chloro group’s membrane-disrupting effects.
- In contrast, the 4-methoxyphenyl analog showed reduced potency (MIC: 64 μg/mL), highlighting the importance of electron-withdrawing groups for antimicrobial efficacy .
Enzyme Inhibition
- N-(5-Chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives () exhibited lipoxygenase inhibition (IC50: 0.42–1.8 μM), outperforming thiadiazole analogs by 2–3 fold due to optimized hydrophobic interactions .
Q & A
Q. What experimental controls are critical when comparing bioactivity data across studies?
- Methodological Answer : Standardize assays by using common reference compounds (e.g., amphotericin B for anti-leishmanial studies) and identical cell lines/passage numbers. Control for solvent effects (e.g., DMSO ≤ 0.1% v/v) and validate via blinded replicate experiments. Statistical analysis (ANOVA with Tukey post-hoc) identifies significant outliers .
Featured Recommendations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
